molecular formula C14H18N2O B14684024 4'-Methyl-2-(piperidinoimino)acetophenone CAS No. 25555-28-6

4'-Methyl-2-(piperidinoimino)acetophenone

Cat. No.: B14684024
CAS No.: 25555-28-6
M. Wt: 230.31 g/mol
InChI Key: BUCGSOZNEVWNJA-RVDMUPIBSA-N
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Description

4’-Methyl-alpha-(piperidinoimino)acetophenone is a chemical compound with the molecular formula C14H18N2O. It is known for its unique structure, which includes a piperidine ring and a methyl group attached to an acetophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-alpha-(piperidinoimino)acetophenone typically involves the reaction of p-tolyl-magnesium halide with acetic anhydride in the presence of suitable ethers. The reaction is carried out at temperatures ranging from -40 to +10 degrees Celsius . This method ensures the production of isomerically pure 4-methylacetophenone, which is crucial for its application in various industries.

Industrial Production Methods

Industrial production of 4’-Methyl-alpha-(piperidinoimino)acetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation, is employed to isolate the desired product from any by-products .

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-alpha-(piperidinoimino)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4’-Methyl-alpha-(piperidinoimino)acetophenone involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors in biological systems. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to various biochemical responses .

Properties

CAS No.

25555-28-6

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

(2E)-1-(4-methylphenyl)-2-piperidin-1-yliminoethanone

InChI

InChI=1S/C14H18N2O/c1-12-5-7-13(8-6-12)14(17)11-15-16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3/b15-11+

InChI Key

BUCGSOZNEVWNJA-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=N/N2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=NN2CCCCC2

Origin of Product

United States

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